N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
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Overview
Description
The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The presence of the bromobenzo[d]thiazol-2-yl and 3,5-dimethylpiperidin-1-ylsulfonyl groups suggest that it might have unique properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide core would provide a planar, aromatic structure, while the bromobenzo[d]thiazol-2-yl and 3,5-dimethylpiperidin-1-ylsulfonyl groups would add additional rings to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom and the amide group. The bromine atom could potentially be replaced by other groups in a nucleophilic substitution reaction . The amide group could participate in various reactions, such as hydrolysis or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. For example, the bromine atom might increase the compound’s density and boiling point, while the amide group could allow for hydrogen bonding .Scientific Research Applications
Theoretical Investigation and Molecular Docking Study
Research has explored the antimalarial activity of sulfonamide derivatives, including structures similar to N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, utilizing computational calculations and molecular docking studies. These studies have highlighted the potential of these compounds in treating diseases like malaria and COVID-19 due to their binding affinity to specific proteins involved in the disease processes. For example, a study by Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, leading to compounds with notable antimalarial activity and favorable ADMET properties. This research underscores the importance of theoretical calculations and molecular docking in identifying promising therapeutic agents (Fahim & Ismael, 2021).
Synthesis and Antibacterial Activity
Another significant application of similar compounds is in the synthesis of novel agents with antibacterial properties. Palkar et al. (2017) designed and synthesized novel analogs exhibiting promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of these compounds in addressing bacterial infections without cytotoxic effects on mammalian cells. These findings suggest a strong foundation for developing new antibacterial agents using this chemical framework (Palkar et al., 2017).
Carbonic Anhydrase Inhibition for Cancer Treatment
Compounds structurally related to N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide have also been investigated for their potential in inhibiting carbonic anhydrase IX, a tumor-associated enzyme. Research by Ilies et al. (2003) has shown that halogenated sulfonamides, including benzothiazole derivatives, effectively inhibit carbonic anhydrase IX, suggesting their potential application as antitumor agents. This inhibition could lead to novel therapeutic strategies in cancer treatment, emphasizing the role of sulfonamide derivatives in medicinal chemistry (Ilies et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3S2/c1-13-9-14(2)12-25(11-13)30(27,28)17-6-3-15(4-7-17)20(26)24-21-23-18-8-5-16(22)10-19(18)29-21/h3-8,10,13-14H,9,11-12H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCUBNVRBDIYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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